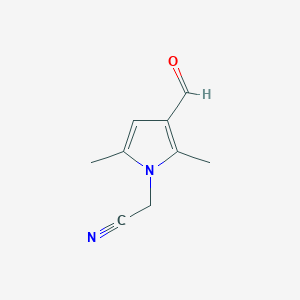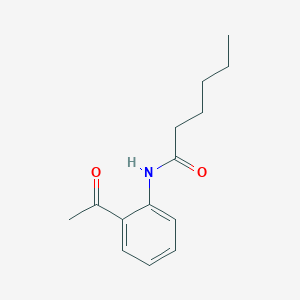
1-(氰基甲基)-3-甲酰基-2,5-二甲基-1H-吡咯
描述
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is a chemical compound with the molecular formula C9H10N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group and a nitrile group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
科学研究应用
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Biochemical Pathways
It is known that pyrrole derivatives can have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
生化分析
Biochemical Properties
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its reactive formyl group and nitrile functionality. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group can participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts. These interactions highlight the compound’s versatility in biochemical studies .
Cellular Effects
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile involves its interactions with biomolecules at the molecular level. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The nitrile group can also interact with metal ions, affecting the activity of metalloenzymes. These binding interactions and modifications result in changes in enzyme activity and gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Metabolic Pathways
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter the tricarboxylic acid cycle. The nitrile group can also undergo hydrolysis to form the corresponding amide, which can be further metabolized by amidases. These metabolic transformations affect the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the compound’s cellular effects and overall bioactivity .
Subcellular Localization
The subcellular localization of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents to introduce the formyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
化学反应分析
Types of Reactions
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile.
Reduction: 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(3-formyl-1H-pyrrol-1-yl)acetonitrile: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
属性
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)



![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
